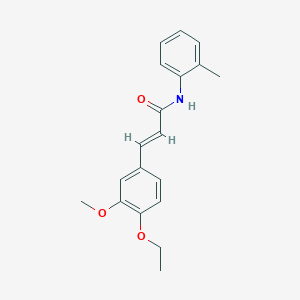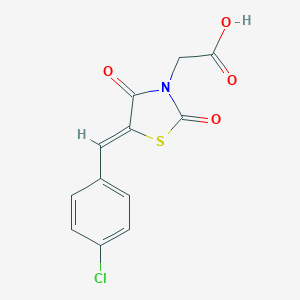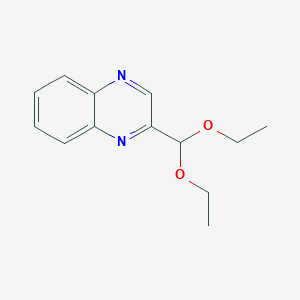
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, also known as EMMP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications.
科学的研究の応用
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been found to protect neurons against oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to reduce inflammation in animal models of arthritis.
作用機序
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, and to inhibit angiogenesis through the downregulation of VEGF and MMP-2 expression. In neuroprotection, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been found to activate the Nrf2/ARE pathway and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and anti-inflammatory activity. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has also been found to inhibit the migration and invasion of cancer cells and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its combination with other drugs for enhanced therapeutic effects. Additionally, the study of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide's pharmacokinetics and pharmacodynamics in vivo could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide in lab experiments, there are several future directions for its study that could lead to valuable insights into its potential clinical applications.
合成法
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methoxyphenylboronic acid with 2-methylphenylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Heck reaction with acrylamide to yield (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide.
特性
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-23-17-11-9-15(13-18(17)22-3)10-12-19(21)20-16-8-6-5-7-14(16)2/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHEIYWHUZDBW-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(2-Hydroxyethyl)[2-(1-naphthylsulfanyl)benzyl]amino}ethanol](/img/structure/B374281.png)
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N,N-dimethylamine](/img/structure/B374283.png)

![4-[(4-Bromophenyl)(phenyl)methylene]-1-methylpiperidine](/img/structure/B374285.png)

![5-(2-bromoethoxy)-3-chloro-5H-dibenzo[a,d]cycloheptene](/img/structure/B374288.png)
![2-[4-Amino-6-(ethylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374289.png)

![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-cyclohexylamine](/img/structure/B374294.png)

![{2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B374298.png)
![1-Chloro-2-[chloro(2-chlorophenyl)methyl]benzene](/img/structure/B374299.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B374300.png)
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-ethylamine](/img/structure/B374304.png)